molecular formula C17H17F2NO4 B5808557 4-(difluoromethoxy)-3-methoxy-N-(2-methoxy-5-methylphenyl)benzamide

4-(difluoromethoxy)-3-methoxy-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B5808557
M. Wt: 337.32 g/mol
InChI Key: CIVIKSHBXMNFNI-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-methoxy-N-(2-methoxy-5-methylphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a difluoromethoxy group attached to a benzamide structure. Its unique chemical structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(2-methoxy-5-methylphenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-(difluoromethoxy)-3-methoxybenzoic acid with an appropriate amine, such as 2-methoxy-5-methylaniline, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

    Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Final Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-methoxy-N-(2-methoxy-5-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or difluoromethoxy positions using nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Difluoromethoxy)-3-methoxy-N-(2-methoxy-5-methylphenyl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxy)-3-methoxy-N-(2-methoxy-5-methylphenyl)benzamide: Lacks the difluoromethoxy group, which may affect its reactivity and biological activity.

    4-(Difluoromethoxy)-3-methoxy-N-(2-methylphenyl)benzamide: Similar structure but with variations in the substitution pattern on the phenyl ring.

Uniqueness

The presence of the difluoromethoxy group in 4-(difluoromethoxy)-3-methoxy-N-(2-methoxy-5-methylphenyl)benzamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These characteristics distinguish it from other similar compounds and make it a valuable subject for further research.

Properties

IUPAC Name

4-(difluoromethoxy)-3-methoxy-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO4/c1-10-4-6-13(22-2)12(8-10)20-16(21)11-5-7-14(24-17(18)19)15(9-11)23-3/h4-9,17H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVIKSHBXMNFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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